molecular formula C25H21NO6 B2579302 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide CAS No. 865282-03-7

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide

Cat. No.: B2579302
CAS No.: 865282-03-7
M. Wt: 431.444
InChI Key: SRFZIHCTMYOIIB-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Molecular Structure and Interaction Studies

  • Molecular Interactions and Structure Analysis : Research has focused on understanding the molecular structure and interactions of related compounds through methods such as single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies shed light on the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired properties (Karabulut et al., 2014).

Pharmacological Research

  • Neuroprotective and Antioxidant Properties : Compounds similar to oxyresveratrol, including benzamide and imine analogs, have been explored for their potential antioxidant and neuroprotective effects. Studies have identified certain analogs that exhibit cytoprotective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatment (Hur et al., 2013).

Synthetic Chemistry and Catalysis

  • C-H Activation and Olefination : Research into the catalytic properties of related compounds includes studies on Rh(III)-catalyzed C-H activation and olefination, which highlight efficient methods for forming valuable chemical structures. This research is significant for developing versatile synthetic routes in organic chemistry (Rakshit et al., 2011).

Antimicrobial Activity

  • Antimicrobial and Antifungal Screening : Synthesis and screening of compounds for antimicrobial activity against various bacterial and fungal strains have been conducted. These studies aim to discover new therapeutic agents for treating microbial infections, demonstrating the potential of related compounds in addressing resistance to existing antibiotics (Desai et al., 2013).

Material Science and Chemical Analysis

  • Material Synthesis and Characterization : The synthesis of novel compounds for specific applications, including probes for biological studies and materials with unique properties, forms a part of research into the uses of related chemical structures. This includes the development of ligands for sigma-2 receptors, indicating applications in material science and chemical analysis (Xu et al., 2005).

Safety and Hazards

The safety and hazards associated with “N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study and application of “N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide” are not explicitly mentioned in the sources I found .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-8-6-7-16(13-17)24(28)26-25-22(15-11-12-20(30-2)21(14-15)31-3)23(27)18-9-4-5-10-19(18)32-25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFZIHCTMYOIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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